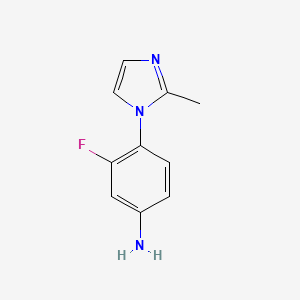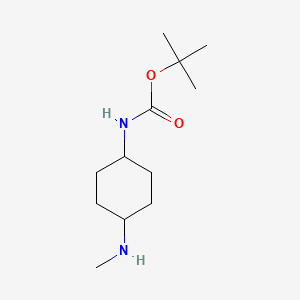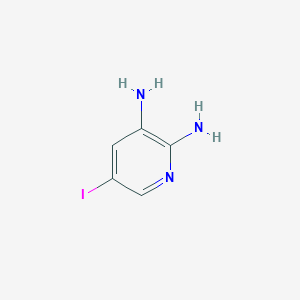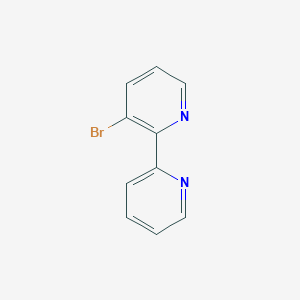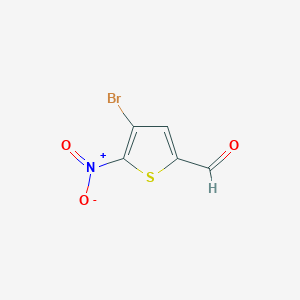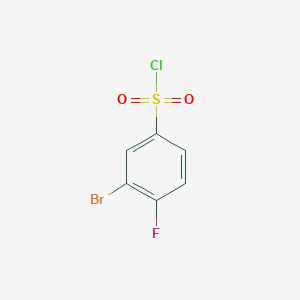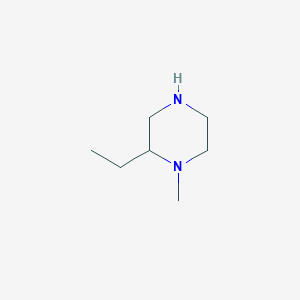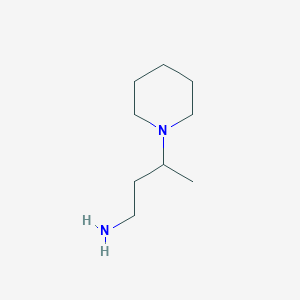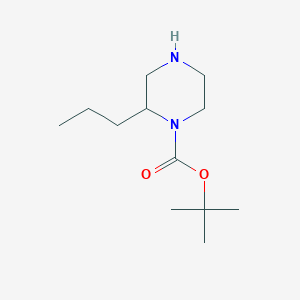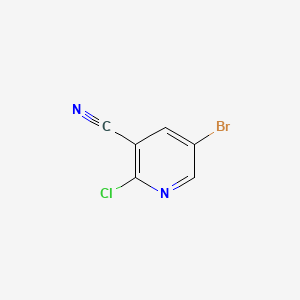
5-Bromo-2-chloronicotinonitrile
Descripción general
Descripción
5-Bromo-2-chloronicotinonitrile (5-BrCN) is an organic compound which is widely used in the synthesis of various compounds and materials. It is a colorless solid which is soluble in organic solvents, such as ethanol and methanol. 5-BrCN is an important precursor for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other materials. It is also used in scientific research for its unique properties and its ability to react with other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis Techniques and Yields : A study by Qi-fan (2010) details the synthesis of 5-Bromo-2-chloronicotinonitrile, starting from 5-Bromo-nicotinic acid and progressing through various stages to achieve a yield of more than 48% (Chen Qi-fan, 2010).
- Molecular Composition and Analysis : Arulaabaranam et al. (2021) conducted computational calculations on a similar compound, 5-bromo-3-nitropyridine-2-carbonitrile, to understand its molecular structure, energy, and reactivity (K. Arulaabaranam et al., 2021).
- Nonaqueous Diazotization : Beck et al. (1987) explored the conversion of 5-amino-1-aryl-1H-pyrazole-4-carboxylate esters into various esters, including bromo esters, through nonaqueous diazotization (J. R. Beck et al., 1987).
Biological and Pharmacological Applications
- Herbicide Resistance in Transgenic Plants : A study by Stalker et al. (1988) discusses the use of a specific nitrilase gene that confers resistance to the herbicide bromoxynil in transgenic tobacco plants. This gene is derived from a soil bacterium and transforms bromoxynil into a less harmful metabolite (D. Stalker et al., 1988).
Chemical Properties and Applications
- Electrocatalytic Synthesis : Gennaro et al. (2004) explored the electrocatalytic synthesis of 6-aminonicotinic acid using bromo and chloro derivatives, including the investigation of the electrocatalytic effect of silver electrodes on these compounds (A. Gennaro et al., 2004).
- Amination Catalysis : Ji et al. (2003) studied the amination of 5-bromo-2-chloropyridine, demonstrating its utility in producing aminated pyridines with high yields and chemoselectivity (Jianguo Ji et al., 2003).
Safety and Hazards
Mecanismo De Acción
Pharmacokinetics
The pharmacokinetic properties of 5-Bromo-2-chloronicotinonitrile include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . Its lipophilicity, as indicated by Log Po/w values, suggests good bioavailability .
Análisis Bioquímico
Biochemical Properties
5-Bromo-2-chloronicotinonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP1A2 inhibitor . This interaction suggests that this compound can influence the metabolism of other compounds that are substrates of CYP1A2. Additionally, it does not inhibit other cytochrome P450 enzymes such as CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . These interactions highlight the selective nature of this compound in biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a CYP1A2 inhibitor can lead to altered gene expression and metabolic pathways in cells that express this enzyme . This can result in changes in cellular metabolism and the overall function of the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. As a CYP1A2 inhibitor, it binds to the active site of the enzyme, preventing the metabolism of its substrates . This inhibition can lead to increased levels of the substrates in the cell, affecting various metabolic and signaling pathways. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to adverse effects . For instance, high doses of this compound can cause toxicity in animal models, affecting liver function and overall health. It is important to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. As a CYP1A2 inhibitor, it affects the metabolism of compounds that are substrates of this enzyme . This interaction can lead to changes in metabolic flux and metabolite levels in cells. Additionally, this compound may interact with other enzymes and cofactors, further influencing metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound is highly permeable and can cross the blood-brain barrier . It is not a substrate for P-glycoprotein, which suggests that it can accumulate in tissues without being actively transported out of cells . This property allows this compound to exert its effects in various tissues and cellular compartments.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum, where it interacts with CYP1A2 . This localization is crucial for its inhibitory effects on the enzyme and subsequent biochemical outcomes. Additionally, this compound may undergo post-translational modifications that direct it to specific organelles, further influencing its activity and function.
Propiedades
IUPAC Name |
5-bromo-2-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOHJAYYYVQBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620594 | |
| Record name | 5-Bromo-2-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
405224-23-9 | |
| Record name | 5-Bromo-2-chloro-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405224-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloronicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


